

Application Notes and Protocols: PI3K Inhibitors in Hematological Malignancies

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Compound of Interest		
Compound Name:	PI3K-IN-49	
Cat. No.:	B12366695	Get Quote

A Note on the Originally Requested Compound, **PI3K-IN-49**:

Our comprehensive search for "PI3K-IN-49" has revealed that while this compound is identified as a potent PI3K inhibitor, there is a significant lack of publicly available data regarding its specific use, efficacy, and protocols for the treatment of hematological malignancies. The primary citation for this compound is a patent application (WO2023239710A1), which describes its antiproliferative activity in breast cancer cell lines (T-47D and SKBR3) but does not provide data related to blood cancers.[1][2]

Given the scarcity of information, creating detailed Application Notes and Protocols specifically for **PI3K-IN-49** in the context of hematological malignancies is not feasible at this time.

Proposed Alternative: Idelalisib (PI3Kδ Inhibitor)

To fulfill the core requirements of your request, we have prepared the following detailed Application Notes and Protocols for Idelalisib, a first-in-class, well-characterized, and FDA-approved selective inhibitor of the PI3K δ isoform for the treatment of various hematological malignancies.[3][4][5] This document will serve as a comprehensive example and a valuable resource for researchers in this field.

Application Notes and Protocols: Idelalisib for the Treatment of Hematological Malignancies

Audience: Researchers, scientists, and drug development professionals.



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Introduction:

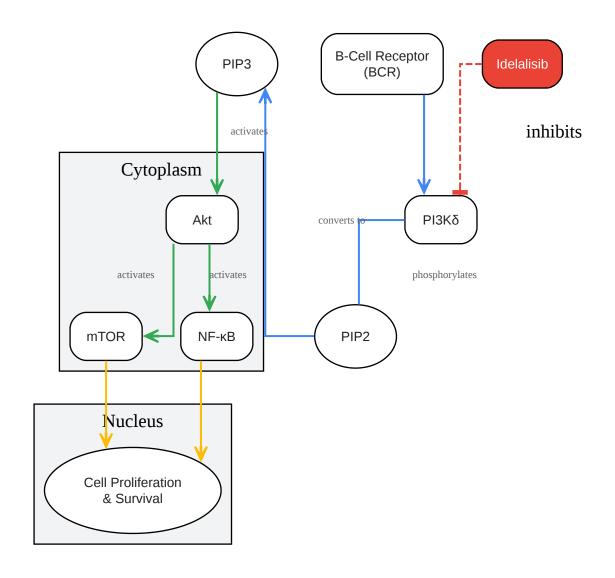
Idelalisib is an oral, highly selective inhibitor of the delta isoform of the phosphatidylinositol 3-kinase (PI3K δ).[4][5] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and trafficking.[6][7] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL), the PI3K δ isoform is hyperactivated, often downstream of the B-cell receptor (BCR), promoting malignant cell survival and proliferation.[3][8] Idelalisib exerts its therapeutic effect by blocking this pathway, thereby inducing apoptosis in malignant B-cells and inhibiting their homing and adhesion within the supportive microenvironments of the lymph nodes and bone marrow.[5][8]

Mechanism of Action:

Idelalisib competitively binds to the ATP-binding site of the p110 δ catalytic subunit of PI3K.[4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting Akt phosphorylation, Idelalisib disrupts signals that promote cell survival and proliferation.[3][9]

Mandatory Visualizations:





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Caption: PI3K/BCR Signaling Pathway Inhibition by Idelalisib.

Data Presentation: Preclinical and Clinical Efficacy of Idelalisib

The following tables summarize key quantitative data from preclinical and clinical studies of Idelalisib in various hematological malignancies.

Table 1: In Vitro Activity of PI3K Inhibitors in Hematological Malignancy Cell Lines



Compound	Cell Line	Hematological Malignancy	Parameter	Value (nM)
Copanlisib	Various	MCL, MZL, CLL	Median IC50	22
Copanlisib	MZL	Marginal Zone Lymphoma	IC50 Range	6 - 175
Copanlisib	MCL	Mantle Cell Lymphoma	IC50 Range	3 - 103

Source: Data extracted from a preclinical screening of Copanlisib, a pan-class I PI3K inhibitor, demonstrating its anti-tumor activity across various lymphoma cell lines.[10]

Table 2: Clinical Efficacy of Idelalisib in Relapsed/Refractory Hematological Malignancies

Indication	N	Treatment	ORR (%)	PFS (months)	OS (months)
CLL (Relapsed)	220	Idelalisib + Rituximab	81	Not Reached	Not Reached
CLL (Relapsed)	220	Placebo + Rituximab	13	5.5	19.3
iNHL (Relapsed)	64	Idelalisib Monotherapy	48	11.0	20.3
CLL (Treatment- Naïve)	27	ldelalisib + Ofatumumab	88.9	23	-

ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; iNHL: indolent Non-Hodgkin Lymphoma. Sources: Data from a phase 3 trial in relapsed CLL[11], a phase 1b study in iNHL[12], and a phase 2 trial in treatment-naïve CLL.[13]

Table 3: Common Adverse Events (Grade ≥3) in Idelalisib Clinical Trials



Adverse Event	Idelalisib + Rituximab (%) (n=110)	Placebo + Rituximab (%) (n=110)	ldelalisib + Ofatumumab (%) (n=27)
Diarrhea/Colitis	4	0	15
Pyrexia	3	1	-
Transaminitis (ALT/AST)	5	1	52
Neutropenia	27	21	33
Pneumonia	7	4	-

Sources: Data from a phase 3 trial in relapsed CLL[11][14] and a phase 2 trial in treatmentnaïve CLL.[13]

Experimental Protocols

Below are representative protocols for key experiments used to evaluate the efficacy of Idelalisib.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Idelalisib in malignant B-cell lines.

Materials:

- Hematological malignancy cell lines (e.g., MEC-1 for CLL, SUDHL-4 for DLBCL).
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Idelalisib (stock solution in DMSO).
- 96-well clear-bottom cell culture plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.



Luminometer.

Methodology:

- Cell Seeding: Culture cells to logarithmic growth phase. Harvest and count the cells. Seed 5,000-10,000 cells per well in 90 μL of complete medium in a 96-well plate.
- Compound Preparation: Prepare a serial dilution of Idelalisib in complete medium. The final
 concentrations should typically range from 1 nM to 10 μM. Also, prepare a vehicle control
 (DMSO) at the highest concentration used.
- Treatment: Add 10 μ L of the diluted Idelalisib or vehicle control to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- · Viability Assessment:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a luminometer.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized viability against the logarithm of the Idelalisib concentration.
 - Calculate the IC50 value using a non-linear regression (log(inhibitor) vs. response -variable slope) in a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vivo Xenograft Model for Lymphoma

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Therapeutic & Preclinical Application

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Objective: To evaluate the anti-tumor efficacy of Idelalisib in a mouse xenograft model of lymphoma.

Materials:

- 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
- Lymphoma cell line (e.g., SUDHL-4) stably expressing luciferase.
- · Matrigel.
- · Idelalisib.
- Vehicle solution (e.g., 0.5% methylcellulose).
- · Calipers.
- · In vivo imaging system (IVIS).
- D-luciferin.

Methodology:

- Tumor Implantation:
 - Harvest lymphoma cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements (Volume = $0.5 \times Length \times Width^2$).
 - When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
- Treatment Administration:

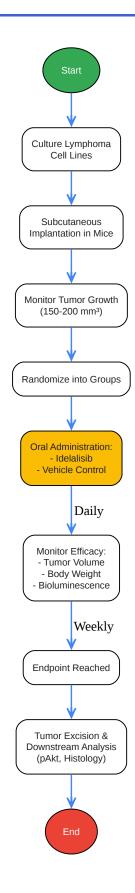


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- Administer Idelalisib orally (e.g., by gavage) at a predetermined dose and schedule (e.g.,
 50 mg/kg, once daily).
- Administer the vehicle solution to the control group on the same schedule.
- · Efficacy Monitoring:
 - Measure tumor volumes with calipers 2-3 times per week.
 - Monitor animal body weight as a measure of toxicity.
 - Perform bioluminescence imaging weekly to monitor tumor burden. Inject mice intraperitoneally with D-luciferin and image using an IVIS system after 10-15 minutes.
- Endpoint and Analysis:
 - Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
 - Euthanize mice and excise tumors for downstream analysis (e.g., histology, western blot for pAkt).
 - Compare tumor growth curves between the treatment and control groups. Calculate Tumor Growth Inhibition (TGI).

Mandatory Visualizations:





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Caption: Workflow for In Vivo Xenograft Model Evaluation.





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